Saponin C, from Liriope muscari
Description
Botanical Classification and Ethnobotanical Significance of Liriope muscari
Liriope muscari, commonly known as big blue lilyturf, lilyturf, or monkey grass, is a species of flowering plant native to East Asia, specifically China, Japan, and Korea. wikipedia.orgncsu.edu It is a member of the Asparagaceae family. wikipedia.orgncsu.edutheferns.info This evergreen perennial is characterized by its grass-like, clumping foliage and spikes of violet-purple flowers that appear in late summer. wikipedia.orgmissouribotanicalgarden.org
In traditional Asian medicine, the tuberous roots of Liriope species, including Liriope muscari, have been used for various purposes. researchgate.netresearchgate.net The roots are often referred to as 'maidong' or 'mai men dong'. nih.gov These plants have a history of use in treating conditions such as cough and rheumatoid arthritis. core.ac.uk
Table 1: Botanical Classification of Liriope muscari
| Kingdom | Plantae |
|---|---|
| Clade | Tracheophytes |
| Clade | Angiosperms |
| Clade | Monocots |
| Order | Asparagales |
| Family | Asparagaceae |
| Genus | Liriope |
Overview of Steroidal Saponins (B1172615) within the Liriope Genus
The Liriope genus is a rich source of various phytochemicals, with steroidal saponins being one of the most prominent classes of compounds. core.ac.ukresearchgate.netuky.edu These compounds are characterized by a steroidal aglycone backbone linked to one or more sugar chains. mdpi.com To date, numerous steroidal saponins have been isolated and identified from different species of Liriope. researchgate.net Research has shown that these saponins exhibit a range of biological activities. researchgate.netresearchgate.net For instance, studies have reported anti-inflammatory and anti-tumor properties associated with steroidal saponins from Liriope plants. researchgate.netresearchgate.net The specific structure of the aglycone and the composition and linkage of the sugar moieties contribute to the diversity and biological function of these saponins. rsc.org
Research Trajectory and Current State of Saponin (B1150181) C Investigation
Saponin C, with the chemical formula C₄₄H₇₀O₁₇ and a molecular weight of 871.02 g/mol , was first isolated from the roots of Liriope muscari. biosynth.commedchemexpress.com Its structure has been elucidated through various spectroscopic methods. rsc.org Initial research into Saponin C has focused on its potential pharmacological effects. Some studies have suggested that Saponin C may possess anti-thrombotic and autophagy-inducing properties. selleckchem.com Furthermore, research has explored the cytotoxic effects of steroidal saponins from Liriope muscari, including Saponin C, against various cancer cell lines in vitro. rsc.org The investigation into the biological activities and potential applications of Saponin C is an ongoing area of phytochemical and pharmacological research. core.ac.uk
Table 2: Chemical Identifiers for Saponin C
| Property | Value |
|---|---|
| CAS Number | 130551-41-6 |
| Molecular Formula | C₄₄H₇₀O₁₇ |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGHTMMHUVFPBQ-ZUTFNMMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization of Saponin C
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. While specific IR spectra for Saponin (B1150181) C are not extensively detailed in publicly available literature, the characteristic absorptions for steroidal saponins (B1172615) are well-established. researchgate.net The analysis of Saponin C would be expected to show a spectrum consistent with its known structure, which includes hydroxyl, ether, and alkene functionalities, along with the steroidal backbone. rsc.orgresearchgate.net
Key functional groups are identified by their absorption bands at specific wavenumbers. Saponins typically exhibit a strong, broad absorption band for hydroxyl (-OH) groups. researchgate.net The presence of C-O stretching vibrations is indicative of the numerous ether linkages within the glycosidic chains and the spiroketal moiety.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Significance in Saponin C Structure |
|---|---|---|
| Hydroxyl (-OH) | ~3400 (broad) | Indicates the presence of multiple hydroxyl groups on the sugar moieties and the aglycone. researchgate.net |
| Aliphatic C-H | ~2930 - 2850 | Corresponds to the C-H bonds in the steroid nucleus and sugar chains. |
| C=C Alkene | ~1650 | Suggests the presence of a double bond within the steroidal aglycone. |
| C-O Ether, Alcohol | ~1200 - 1000 | Represents the C-O stretching of the glycosidic linkages and the spiroketal ring system. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chromophores that are either intrinsically chiral or located in a chiral environment. In steroidal saponins like Saponin C, the stereocenters of the aglycone and the configuration of the glycosidic linkages create a complex chiral structure.
Although specific CD spectral data for Saponin C from Liriope muscari is not detailed in the available research, the technique would be applied to ascertain the absolute configuration of the molecule. The unsaturated carbonyl groups or other chromophores within the steroidal nucleus would produce characteristic Cotton effects in the CD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of atoms around the chromophore, allowing for the assignment of stereochemistry at key positions, such as the spiroketal junction (C-22) and other chiral centers on the steroid backbone.
Elucidation of Aglycone and Glycoside Moieties
The definitive structure of Saponin C has been elucidated through comprehensive spectroscopic analysis, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR), along with chemical hydrolysis. rsc.orgphytopurify.com These analyses confirm its molecular formula as C₄₄H₇₀O₁₇. phytopurify.commedchemexpress.comnih.govbiosynth.com
The molecule consists of a steroidal aglycone and a branched trisaccharide chain attached at the C-1 position of the aglycone.
Aglycone: The aglycone portion of Saponin C is Ruscogenin (B1680278) . phytopurify.com This is a spirostanol (B12661974) sapogenin characterized by a spiroketal side chain and hydroxyl groups.
Glycoside Moieties: The sugar portion is a trisaccharide. It is composed of one unit each of D-fucose, D-glucose, and D-xylose. The specific linkage has been identified as 1-O-[β-D-glucopyranosyl(1→2)][β-D-xylopyranosyl(1→3)]-β-D-fucopyranoside . phytopurify.comnih.govnih.gov This indicates that the fucopyranoside is directly attached to the ruscogenin aglycone, with a glucopyranosyl group attached at the C-2 position of the fucose and a xylopyranosyl group at the C-3 position.
| Component | Specific Moiety | Point of Attachment |
|---|---|---|
| Aglycone | Ruscogenin | N/A |
| Glycoside Chain | β-D-fucopyranoside | Attached to C-1 of Ruscogenin |
| β-D-glucopyranosyl | Attached to C-2 of the fucopyranoside | |
| β-D-xylopyranosyl | Attached to C-3 of the fucopyranoside |
Comparative Structural Analysis with Known Steroidal Saponins from Liriope muscari
The genus Liriope is known to produce a variety of steroidal saponins, many of which share structural similarities. rsc.orgphytoneuron.net Most of these saponins possess a ruscogenin or diosgenin-type aglycone, with variations occurring in the composition and linkage of the attached sugar chains. nih.gov
A comparison of Saponin C with other saponins isolated from Liriope muscari highlights these differences. For instance, a closely related compound, known as DT-13, is also a major saponin in the plant. nih.gov Like Saponin C, DT-13 has a ruscogenin aglycone and a trisaccharide chain composed of fucose, glucose, and xylose. However, the arrangement of the sugars differs, with DT-13 being identified as (25R,S)-ruscogenin-1-O-[β-D-glucopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside, which is the same structure reported for Saponin C, indicating these may be synonyms or slight stereoisomeric variations. phytopurify.comnih.gov Other saponins from Liriope and the related substitute plant Ophiopogon japonicus feature different sugar combinations or aglycones, which distinguishes them chemically and potentially pharmacologically. nih.gov
| Compound Name | Aglycone | Glycoside Chain Composition & Linkage | Reference |
|---|---|---|---|
| Saponin C | Ruscogenin | 1-O-[β-D-glucopyranosyl(1→2)][β-D-xylopyranosyl(1→3)]-β-D-fucopyranoside | phytopurify.comnih.gov |
| DT-13 | Ruscogenin | 1-O-[β-D-glucopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside | nih.gov |
| Ophiopogonin D' | Ruscogenin | Different glycosidic structure (not fully specified in context) | nih.gov |
| Liriopesides B | Ruscogenin | Different glycosidic structure (not fully specified in context) | nih.gov |
This comparative analysis is crucial for the quality control of herbal preparations and for understanding structure-activity relationships within this class of compounds. nih.govnih.gov
Compound Reference Table
| Compound Name |
|---|
| Saponin C |
| Ruscogenin |
| D-Fucose |
| D-Glucose |
| D-Xylose |
| Diosgenin |
| DT-13 |
| Ophiopogonin D' |
| Liriopesides B |
Biosynthesis and Metabolic Pathways of Steroidal Saponins in Liriope Muscari
Initial Precursor Biosynthesis
The journey to create complex steroidal saponins (B1172615) begins with the formation of five-carbon isoprenoid units, which are synthesized through two primary pathways located in different cellular compartments.
The cytosolic mevalonate (B85504) (MVA) pathway is a crucial route for the biosynthesis of the sterol and triterpenoid (B12794562) precursors of saponins. nih.govmdpi.com This pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These molecules are the fundamental building blocks for all isoprenoids. nih.gov Key rate-limiting enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), play a significant role in regulating the flow of metabolites. scielo.br Transcriptome analysis of Liriope muscari has successfully identified genes encoding key enzymes of the MVA pathway, including acetyl-CoA C-acetyltransferase (AACT) and HMGR, confirming its active role in providing the necessary precursors for steroidal saponin (B1150181) synthesis. researchgate.netnih.gov
Sterol Backbone Formation
The isoprenoid units (IPP and DMAPP) generated from the MVA and MEP pathways are condensed to form farnesyl diphosphate (B83284) (FPP). researchgate.net Two molecules of FPP are then joined and reduced to create squalene (B77637), a 30-carbon linear precursor. researchgate.net The first major diversification step in the pathway is the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase (SE). nih.govmdpi.com In steroidal saponin biosynthesis, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor to plant sterols. researchgate.net Genes for both squalene synthase and cycloartenol synthase have been identified in Liriope muscari. researchgate.netnih.gov
Following the formation of cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the synthesis of various phytosterols. Among these, cholesterol and β-sitosterol are recognized as key intermediates in the biosynthesis of steroidal saponin aglycones. nih.gov The biosynthesis of β-sitosterol and cholesterol follows the same initial pathway to produce squalene. nih.gov The subsequent cyclization and modifications lead to these sterol intermediates. nih.gov In Liriope muscari, the steroidal backbone of its saponins is typically a spirostanol (B12661974) or furostanol aglycone, such as ruscogenin (B1680278), which is derived from cholesterol. nih.gov Transcriptome data from Liriope muscari has revealed the expression of genes for enzymes like 7-dehydrocholesterol (B119134) reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), which are involved in the later stages of sterol biosynthesis, pointing towards the formation of these crucial intermediates. researchgate.netnih.gov
Post-Sterol Modifications and Glycosylation
The basic sterol skeleton undergoes extensive modifications to create the diverse array of saponins found in Liriope muscari. These modifications include oxidation and the attachment of complex sugar chains.
The sterol backbone is tailored by a suite of enzymes, primarily from the cytochrome P450 (CYP450) family of monooxygenases. nih.gov These enzymes catalyze hydroxylation and oxidation reactions at various positions on the sterol ring system and side chain. This enzymatic activity is responsible for creating the specific aglycone structure, such as the ruscogenin found in many Liriope muscari saponins, including DT-13. nih.govnih.gov These oxidative steps are critical for generating the attachment points for subsequent glycosylation and contribute significantly to the biological activity of the final saponin molecule.
The final and most complex phase of saponin biosynthesis is glycosylation, which involves the sequential attachment of sugar moieties to the aglycone. This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov Glycosylation dramatically increases the structural diversity and solubility of saponins. nih.gov In Liriope muscari, the aglycone ruscogenin is often decorated with multiple sugar units at the C-1 hydroxyl position. For example, the saponin DT-13 has a branched trisaccharide chain composed of fucose, xylose, and glucose. nih.gov The assembly of such sugar chains is a highly specific, stepwise process where different UGTs recognize the aglycone or a growing sugar chain as a substrate, adding one sugar at a time to create the final complex structure of compounds like Saponin C. nih.govmedchemexpress.com
Glycosyltransferase Activity and Sugar Chain Elongation
The final and critical stages in the biosynthesis of Saponin C involve the sequential attachment of sugar moieties to the aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation is responsible for the structural diversity and biological activity of saponins. nih.govmdpi.com The structure of Saponin C, with its complex oligosaccharide chain, indicates the involvement of multiple, highly specific UGTs. biosynth.comnih.gov
Glycosylation is the last modification step in saponin biosynthesis and is crucial for their chemical properties and biological functions, including enhancing stability and water solubility. mdpi.com The process for Saponin C begins with a UGT transferring an initial sugar molecule, likely to the C-3 position of the steroidal aglycone. Subsequent sugar chain elongation is then carried out by other specific UGTs, each recognizing a particular sugar substrate and a specific position on the growing glycan chain. nih.gov
While a comprehensive transcriptome analysis of Liriope muscari has identified numerous genes, the specific UGTs responsible for the assembly of the Saponin C sugar chain have not yet been functionally characterized. researchgate.netnih.gov Research in other saponin-producing plants demonstrates that UGTs belong to a large and diverse gene family, making the identification of specific enzymes challenging without targeted functional analysis. mdpi.comnih.gov The biosynthesis of the sugar chain on Saponin C would require a coordinated cascade of UGT activities, each with distinct stereo- and regiospecificity for both the sugar donor (e.g., UDP-glucose, UDP-xylose) and the acceptor molecule. frontiersin.org
Table 1: Hypothetical Glycosyltransferase Activities in Saponin C Biosynthesis
| Step | Enzyme Class | Substrate (Acceptor) | Sugar Donor | Product |
| 1 | UGT (Aglycone-specific) | Steroidal Aglycone | UDP-Sugar 1 | Monoglycosylated Saponin |
| 2 | UGT (Sugar-specific) | Monoglycosylated Saponin | UDP-Sugar 2 | Diglycosylated Saponin |
| 3 | UGT (Sugar-specific) | Diglycosylated Saponin | UDP-Sugar 3 | Triglycosylated Saponin (Saponin C) |
| Note: This table is illustrative. The specific UGTs, sugar donors, and intermediates for Saponin C in Liriope muscari are yet to be experimentally confirmed. |
Molecular Regulation of Saponin Biosynthesis
Gene Expression Profiling of Biosynthetic Enzymes
Transcriptome analysis of the leaves and roots of Liriope muscari has provided significant insights into the genetic framework of steroidal saponin biosynthesis. researchgate.netnih.gov This research identified 31 enzymes potentially involved in the pathway, with 15 metabolic enzymes encoded by 34 differentially expressed genes (DEGs) being specifically associated with the synthesis of the steroidal saponin backbone. researchgate.net
These studies have successfully identified key upstream genes in the mevalonate (MVA) and sterol synthesis pathways that build the precursor for the Saponin C aglycone. Furthermore, co-expression analysis predicted the involvement of several transcription factors that likely act as master regulators of the pathway. nih.gov
Table 2: Key Enzyme Genes and Predicted Transcription Factors in Liriope muscari Steroidal Saponin Biosynthesis
| Gene/Factor Type | Name | Putative Function/Role | Reference |
| Biosynthetic Enzyme Genes | AACT | Acetyl-CoA C-acetyltransferase | researchgate.netnih.gov |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | researchgate.netnih.gov | |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | researchgate.netnih.gov | |
| HMGR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | nih.gov | |
| CAS | Cycloartenol synthase | researchgate.netnih.gov | |
| DHCR7 | 7-dehydrocholesterol reductase | nih.gov | |
| DHCR24 | 24-dehydrocholesterol reductase | nih.gov | |
| Predicted Transcription Factors | GAI | Gibberellic acid-insensitive protein | nih.gov |
| PIF4 | Phytochrome-interacting factor 4 | nih.gov | |
| PIL6 | Phytochrome-interacting factor 3-like 6 | nih.gov | |
| ERF8 | Ethylene-responsive transcription factor 8 | nih.gov | |
| SVP | Short vegetative phase | nih.gov | |
| LHCA4 | Photosystem I light-harvesting complex gene 4 | nih.gov | |
| NF-YB3 | Nuclear transcription factor Y subunit B-3 | nih.gov | |
| DOF2.4 | DNA-binding with one finger 2.4 | nih.gov | |
| Source: Adapted from transcriptome analysis of Liriope muscari. researchgate.netnih.gov |
While these findings are foundational, it is important to note that the expression profiles of the specific downstream UGTs required for the final assembly of Saponin C have not been detailed.
Elicitor-Induced Saponin Production (e.g., Methyl Jasmonate, Environmental Stressors)
The biosynthesis of saponins is often a defense response in plants, and their production can be significantly enhanced by the application of elicitors. Methyl jasmonate (MeJA), a well-known plant signaling molecule, is a potent inducer of secondary metabolite production, including triterpenoid saponins, in numerous plant species. mdpi.comnih.gov Application of MeJA typically triggers a signaling cascade that leads to the upregulation of transcription factors and, consequently, the increased expression of saponin biosynthetic genes. repec.orgescholarship.org Although direct studies on the effect of MeJA on Saponin C production in Liriope muscari are not available, its established role as a powerful elicitor suggests it is a likely candidate for stimulating the pathway.
Environmental stressors also play a critical role in regulating saponin biosynthesis. Promoter analysis of the transcription factors predicted to regulate the steroidal saponin pathway in Liriope muscari revealed the presence of abscisic acid-responsive elements (ABRE) and MYB binding sites (MBS) involved in drought-inducibility. nih.gov This indicates that environmental factors, particularly drought stress, are natural elicitors for the saponin biosynthetic pathway in this plant. nih.govnih.gov The activation of these stress-response elements likely enhances the expression of key biosynthetic enzymes, leading to an increased accumulation of steroidal saponins, which would include Saponin C, as a protective measure. researchgate.net
Molecular and Cellular Biological Activities: in Vitro and Preclinical Mechanistic Studies of Saponin C
Anticarcinogenic Mechanisms
The anticancer properties of Saponin (B1150181) C are attributed to its ability to modulate several critical cellular pathways that are often dysregulated in cancer. These mechanisms include the induction of apoptosis, regulation of autophagy, and inhibition of processes essential for metastasis, such as cellular adhesion and invasion.
Modulation of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Saponin C has been shown to induce apoptosis in various cancer cells through a series of coordinated molecular events.
A central mechanism in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Research has shown that Saponin C treatment leads to a mitochondria-mediated apoptotic pathway. This is evidenced by the upregulation of key initiator and executioner caspases. Specifically, studies have observed a significant increase in the cleaved (active) forms of caspase-9 and caspase-3 in cancer cells exposed to Saponin C. The activation of caspase-9 is indicative of the intrinsic apoptotic pathway, which is triggered by mitochondrial stress, while caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
| Cancer Cell Line | Key Findings on Caspase Activation by Saponin C (DT-13) |
| Prostate Cancer (PC3, DU145) | Upregulation of cleaved caspase-3 and -9, indicating mitochondria-mediated apoptosis. researchgate.net |
| Acute Myeloid Leukemia (HL-60, Kasumi-1) | Enhanced expression of cleaved-caspase 3 and 8, suggesting modulation of the death receptor pathway. |
Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair and cell death. During apoptosis, PARP-1 is cleaved by activated caspase-3, which inactivates its DNA repair function and facilitates cellular disassembly. The cleavage of PARP is, therefore, a well-established marker of apoptosis. Studies have consistently demonstrated that treatment with Saponin C results in a significant increase in cleaved PARP in various cancer cell lines. This finding further corroborates the role of Saponin C as an inducer of caspase-dependent apoptosis. For instance, in human umbilical vein endothelial cells (HUVECs), Saponin C (DT-13) was shown to decrease the expression of cleaved PARP, indicating its anti-apoptotic effect in a non-cancerous context, which highlights its potential for targeted cancer therapy. nih.gov However, in cancer cells such as prostate cancer and acute myeloid leukemia cells, an upregulation of cleaved PARP is observed, signifying its pro-apoptotic activity. researchgate.net
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. An imbalance in ROS production and detoxification can lead to oxidative stress, which can trigger programmed cell death. Research has indicated that Saponin C can induce the generation of ROS in cancer cells, which in turn initiates apoptotic signaling. A study on HCT116 human colon cancer cells demonstrated that Saponin C induces both apoptosis and autophagy through the generation of ROS. This suggests that the pro-apoptotic effects of Saponin C are, at least in part, mediated by the induction of oxidative stress, which can lead to mitochondrial dysfunction and the subsequent activation of the caspase cascade.
Autophagy Regulation in Malignant Cell Lines
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have a dual role in cancer, either promoting survival or contributing to cell death. Saponin C has been identified as a novel autophagy inducer in human cancer cell lines. nih.gov Studies have shown that Saponin C treatment leads to an increased accumulation of autophagosomes, which are characteristic vesicles of the autophagic process. nih.gov This is accompanied by the upregulation of key autophagy-related proteins such as Beclin-1, Atg-3, and Atg-7. nih.gov
Furthermore, the interplay between autophagy and apoptosis in response to Saponin C has been investigated. It has been observed that under conditions of nutrient deprivation, Saponin C-induced autophagy can potentiate apoptosis in cancer cells. nih.gov Conversely, the inhibition of autophagy has been shown to enhance the apoptotic effects of Saponin C, suggesting a complex relationship between these two cell death pathways. The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, has been implicated in the cytotoxic effects of Saponin C, including its ability to induce autophagy. nih.gov
| Cancer Cell Line | Effect of Saponin C (DT-13) on Autophagy |
| Gastric Cancer (BGC-823) | Induces autophagy, upregulates Beclin-1, Atg-3, and Atg-7, and enhances apoptosis under nutrient deprivation. nih.gov |
| HCT116 (Colon Cancer) | Induces autophagy via ROS generation; inhibition of autophagy enhances apoptosis. |
Inhibition of Cellular Adhesion and Invasion
The metastatic cascade, which involves the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. Cellular adhesion and invasion are critical initial steps in this process. Saponin C has been shown to inhibit these processes in cancer cells, particularly under hypoxic conditions, which are often found in the tumor microenvironment.
In studies involving human breast cancer cells (MDA-MB-435), Saponin C (DT-13) was found to significantly inhibit their adhesion to vitronectin, a component of the extracellular matrix, under hypoxic conditions. nih.gov This inhibitory effect was accompanied by a decrease in the migratory response of these cells. nih.gov The molecular mechanisms underlying these effects involve the downregulation of key molecules involved in cell adhesion and invasion. Saponin C was shown to inhibit the hypoxia-induced expression of αvβ3 integrin, a cell surface receptor that mediates cell adhesion. nih.gov Additionally, it decreased the expression of tissue factor (TF) and the secretion of matrix metalloproteinase 9 (MMP-9), an enzyme that degrades the extracellular matrix, thereby facilitating cancer cell invasion. nih.gov
| Cancer Cell Line | Effect of Saponin C (DT-13) on Adhesion and Invasion | Molecular Targets |
| Breast Cancer (MDA-MB-435) | Inhibits adhesion to vitronectin and migratory response under hypoxia. nih.gov | Downregulation of αvβ3 integrin, Tissue Factor (TF), and MMP-9. nih.gov |
Anti-inflammatory Mechanisms
Interaction with Protein Kinase C (PKC) Pathways
Research indicates that saponins (B1172615) from Liriope muscari interact with Protein Kinase C (PKC) signaling pathways, which are crucial in regulating a variety of cellular processes, including inflammation and vascular permeability. One specific compound, Ophiopogon Saponin C1, has been shown to inhibit the activation of PKCδ induced by tumor necrosis factor-alpha (TNF-α). nih.gov PKCδ is implicated in the regulation of vascular permeability and the expression of tight junction proteins. nih.gov By inhibiting PKCδ activation, this saponin helps to stabilize the endothelial barrier. nih.gov
Further studies suggest the involvement of PKC in the anti-inflammatory effects of these saponins. The inhibition of phorbol-12-myristate-13-acetate (PMA)-induced cell adhesion, a process known to be mediated by PKC, points to the pathway's role in the compound's mechanism of action. researchgate.net Additionally, a ruscogenin (B1680278) glycoside from Liriope muscari, referred to as Lm-3, was found to inhibit lymphocyte adhesion to the extracellular matrix, with evidence suggesting this action may be due to interference with the PKC pathway.
Antithrombotic and Anticoagulant Mechanisms
Saponins from Liriope muscari exhibit significant antithrombotic and anticoagulant activities through a multi-targeted mechanism, primarily centered on the regulation of endothelial cell function and key signaling pathways.
Downregulation of Endothelial Tissue Factor (TF) Expression
A primary mechanism for the antithrombotic effect of Liriope muscari saponins is the downregulation of Tissue Factor (TF) expression in endothelial cells. TF is a key initiator of the extrinsic coagulation cascade, and its expression on endothelial cells can trigger thrombus formation. Studies on specific saponins, identified as DT-13 and D39, demonstrate a marked inhibition of TF expression and its associated procoagulant activities in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This inhibitory action has been confirmed in vivo, where these saponins effectively decrease thrombus weight in models of venous thrombosis. nih.govnih.gov The mechanism involves the downregulation of TF at the mRNA level, leading to reduced synthesis of the TF protein. nih.gov
Modulation of PI3K/Akt/GSK3β Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and function, is significantly modulated by Liriope muscari saponins. The saponin known as D39 has been shown to exert its antithrombotic effects by modulating the Akt/GSK3β-NF-κB signaling pathway. nih.govnih.gov This modulation is a downstream consequence of its interaction with other cellular components and contributes to the suppression of TF expression. nih.gov
Furthermore, the saponin DT-13 has been observed to promote the survival of endothelial cells by activating the PI3K/Akt pathway. nih.gov It achieves this by increasing the phosphorylation of Akt, which in turn helps to protect cells from apoptosis and maintain the integrity of the vascular endothelium. nih.gov
Interaction with Non-Muscular Myosin Heavy Chain IIA (NMMHC IIA)
A novel target for the antithrombotic activity of Liriope muscari saponins is Non-Muscular Myosin Heavy Chain IIA (NMMHC IIA). nih.govnih.gov NMMHC IIA plays a significant role in mediating TF expression and venous thrombosis. nih.gov The saponin D39 has been demonstrated to directly bind to NMMHC IIA. nih.gov This interaction was confirmed through serial affinity chromatography and molecular docking analyses. nih.gov By targeting NMMHC IIA, D39 effectively inhibits its function, leading to a downstream reduction in TF expression and a decrease in thrombotic events. nih.govnih.gov
Inhibition of NMMHC IIA Dissociation from TNFR2
Building on its interaction with NMMHC IIA, the saponin D39 employs a specific mechanism involving the Tumor Necrosis Factor Receptor 2 (TNFR2). Research has revealed that D39 inhibits the dissociation of NMMHC IIA from TNFR2. nih.gov This action is crucial as the dissociation is a step that precedes the modulation of the Akt/GSK3β-NF-κB signaling pathways that lead to TF expression. nih.gov By preventing NMMHC IIA from detaching from TNFR2, D39 effectively halts the signaling cascade that promotes a prothrombotic state. nih.gov
Cardiovascular System Protective Mechanisms
A key protective mechanism is the anti-apoptotic activity of DT-13 on endothelial cells. nih.gov It has been shown to protect HUVECs from apoptosis induced by serum withdrawal. nih.gov This is achieved by downregulating the expression of key executioners of apoptosis, such as cleaved caspase-3 and cleaved PARP, and by preserving the mitochondrial membrane potential. nih.gov The pro-survival effect is mediated through the activation of the PI3K/Akt signaling pathway. nih.gov By preventing endothelial cell death, these saponins help to maintain the integrity of the vascular barrier, which can be compromised in various cardiovascular diseases. nih.gov
| Compound/Extract | Target/Pathway | Observed Effect | Reference |
| Ophiopogon Saponin C1 | Protein Kinase Cδ (PKCδ) | Inhibition of TNF-α-induced activation | nih.gov |
| Saponin Lm-3 | Protein Kinase C (PKC) Pathway | Implicated in the inhibition of lymphocyte adhesion | |
| Saponin DT-13 / D39 | Endothelial Tissue Factor (TF) | Downregulation of mRNA and protein expression | nih.govnih.govnih.gov |
| Saponin D39 | PI3K/Akt/GSK3β-NF-κB Pathway | Modulation of signaling to suppress TF | nih.govnih.gov |
| Saponin DT-13 | PI3K/Akt Pathway | Increased Akt phosphorylation, promoting cell survival | nih.gov |
| Saponin D39 | Non-Muscular Myosin Heavy Chain IIA (NMMHC IIA) | Direct binding and inhibition | nih.govnih.gov |
| Saponin D39 | NMMHC IIA - TNFR2 Complex | Inhibition of dissociation | nih.gov |
| Saponin DT-13 | Apoptotic Proteins (Caspase-3, PARP) | Downregulation of cleavage and activation | nih.gov |
Endothelial Cell Integrity and Vascular Inflammation Inhibition
Saponin C, represented by its well-studied analogue DT-13, plays a significant role in maintaining endothelial barrier function and mitigating vascular inflammation. Endothelial hyperpermeability, a hallmark of inflammation, is often triggered by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Pretreatment with DT-13 has been shown to counteract TNF-α-induced increases in endothelial permeability. In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that DT-13 significantly increases transendothelial electrical resistance (TEER) and reduces the permeability coefficient of sodium fluorescein, indicating a tightening of the endothelial barrier. frontiersin.org
Mechanistically, DT-13 helps preserve the organization of tight junction proteins, such as ZO-1, which are often disrupted by TNF-α. frontiersin.org Furthermore, DT-13 has been observed to inhibit inflammatory cell infiltration in vivo, providing a protective effect on endothelial cells. nih.gov This anti-inflammatory action is also linked to its ability to inhibit lymphocyte adhesion to the extracellular matrix, a critical step in the inflammatory cascade. nih.gov
Nitric Oxide (NO) Production Regulation
Nitric oxide (NO) is a critical signaling molecule in the vasculature, but its overproduction during inflammation, often stimulated by TNF-α, can be detrimental. Saponin C has demonstrated a capacity to modulate this pathway. Studies have shown that DT-13 can dose-dependently suppress the upregulation of NO induced by TNF-α both in vivo and in vitro. nih.gov
The mechanism for this regulation involves the modulation of endothelial nitric oxide synthase (eNOS), the key enzyme responsible for NO production in endothelial cells. Western blot analyses have revealed that DT-13 significantly down-regulates the phosphorylation of eNOS in HUVECs that have been stimulated with TNF-α, thereby curbing excessive NO production. nih.gov
Modulation of Oxidative Stress Markers (e.g., ROS, TNFR)
Oxidative stress and inflammatory signaling are deeply intertwined. Saponin C has been found to interfere with this cycle by modulating key markers. In preclinical in vivo models, DT-13 was shown to suppress the TNF-α-induced upregulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov
Simultaneously, DT-13 also downregulates the expression of the tumor necrosis factor receptor (TNFR). By reducing the levels of TNFR, DT-13 can effectively dampen the cellular response to TNF-α, a primary instigator of the inflammatory cascade. This dual action of reducing both ROS and TNFR levels highlights a significant mechanism through which Saponin C exerts its anti-inflammatory and vasculoprotective effects. nih.gov
Anti-apoptotic Effects on Vascular Endothelial Cells (e.g., HUVEC)
The integrity of the vascular endothelium is critically dependent on the survival of its constituent cells. Apoptosis, or programmed cell death, of endothelial cells can compromise vascular barrier integrity. Saponin C, specifically the monomer DT-13, exhibits potent anti-apoptotic activity in HUVECs. In studies where apoptosis was induced by serum withdrawal, DT-13 dose-dependently reduced the percentage of apoptotic cells.
The anti-apoptotic mechanism of DT-13 involves the intrinsic mitochondrial pathway. It has been shown to inhibit the cleavage and activation of caspase-3, a key executioner enzyme in apoptosis. Consequently, the cleavage of Poly (ADP-ribose) polymerase (PARP), a downstream target of caspase-3, is also inhibited. Furthermore, DT-13 helps to maintain the mitochondrial membrane potential, preventing a key early step in the apoptotic process. These effects are linked to the activation of the PI3K/Akt signaling pathway, which promotes cell survival. nih.gov
| Treatment Group | Percentage of Apoptotic Cells (%) |
|---|---|
| Normal Control | 4.29 |
| Serum Withdrawal (Vehicle) | 24.85 |
| DT-13 (1 µM) + Serum Withdrawal | 18.90 |
| DT-13 (2 µM) + Serum Withdrawal | 12.16 |
| DT-13 (5 µM) + Serum Withdrawal | 6.64 |
Regulation of Ion Channel Activity (e.g., L-type Calcium Currents)
In addition to its effects on endothelial cells, Saponin C influences cardiac myocyte function by modulating ion channel activity. Specifically, DT-13 has been shown to exert inhibitory effects on L-type calcium currents (ICa,L) in adult rat ventricular myocytes. worldscientific.com
Using the whole-cell patch-clamp technique, researchers found that DT-13 reduced the current density of ICa,L in a concentration-dependent manner. For instance, exposure to 0.1 µM of DT-13 for 10 minutes resulted in an approximate 38% reduction in current density. While DT-13 up-shifted the current-voltage (I-V) curve, it did not significantly alter the half activation potential (V0.5). However, it did shift the inactivation curve of ICa,L to the left. These findings suggest a potential mechanism for the cardioprotective effects attributed to saponins from Liriope muscari. worldscientific.com
| Treatment | Current Density (pA/pF) | Percentage Reduction |
|---|---|---|
| Control | 7.46 ± 1.31 | N/A |
| DT-13 (0.1 µM) | 4.25 ± 0.35 | ~38% |
Antiviral Mechanisms (e.g., Hepatitis B Virus)
Beyond its cardiovascular effects, research has identified antiviral properties of compounds isolated from the Liriope genus, including against the Hepatitis B Virus (HBV).
Inhibition of Viral Gene Expression
A specific compound isolated from Liriope roots, designated LPRP-Et-97543, has demonstrated significant anti-HBV activity. Its mechanism involves the direct suppression of viral gene expression and replication. nih.gov
In HBV-transfected liver cells (Huh7), treatment with LPRP-Et-97543 led to a marked reduction in viral precore/pregenomic and S/preS RNA levels. Promoter activity assays confirmed that the compound significantly inhibited the activity of the Core, S, and preS promoters, which are essential for transcribing viral genes. The X promoter, however, was not affected. This inhibitory action is mediated through the NF-κB signaling pathway. LPRP-Et-97543 was found to reduce the binding of the NF-κB protein to a specific element (CS1) within the HBV surface gene promoter, thereby downregulating the expression of viral genes and subsequent viral DNA replication. nih.gov
Suppression of Viral DNA Replication
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the direct effects of Saponin C, a steroidal saponin isolated from the roots of Liriope muscari, on the suppression of viral DNA replication. While saponins as a broad class of compounds have been investigated for their antiviral properties, the precise mechanisms of action for many individual saponins, including Saponin C, remain to be fully elucidated.
General studies on various saponins from different plant sources have indicated that their antiviral activity can occur through various mechanisms. These can include interference with the viral entry into host cells by interacting with the viral envelope proteins or host cell receptors, as well as modulating host immune responses to viral infections. However, specific data from in vitro or preclinical studies demonstrating the ability of Saponin C from Liriope muscari to inhibit viral DNA polymerases or other enzymes essential for viral genome replication are not available at this time. Future research is required to determine if Saponin C possesses such activity and to understand its potential as a viral DNA replication inhibitor.
Antioxidant Mechanisms
Detailed mechanistic studies on the antioxidant properties of Saponin C from Liriope muscari are limited in the current scientific literature. While the genus Liriope is known to contain compounds with antioxidant potential, the specific contributions of Saponin C to these effects have not been extensively characterized.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There is a lack of specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for Saponin C isolated from Liriope muscari. These common in vitro assays are used to evaluate the free radical scavenging capacity of a compound, which is a key indicator of its antioxidant activity.
While studies have been conducted on crude extracts and other compounds from Liriope muscari, the direct free radical scavenging activity of purified Saponin C has not been reported. For instance, research on phenolic compounds from Liriope muscari has demonstrated their ability to scavenge DPPH and ABTS radicals nih.govresearchgate.netnih.gov. However, this activity cannot be directly attributed to Saponin C without specific experimental evidence.
Protection Against Oxidative Damage
Immunomodulatory Activities
The immunomodulatory activities of Saponin C from Liriope muscari have not been specifically detailed in the scientific literature. While saponins, in general, are known to possess immunomodulatory properties, the specific effects of Saponin C on the immune system are not well-defined.
Adjuvant Properties in Immune Response (e.g., Th1 Stimulation, Cytotoxic T-lymphocyte Production)
There is no direct evidence to suggest that Saponin C from Liriope muscari has adjuvant properties, such as the stimulation of a T-helper 1 (Th1) immune response or the enhancement of cytotoxic T-lymphocyte (CTL) production. Adjuvants are critical components of vaccines that enhance the immunogenicity of antigens. While some plant-derived saponins have been shown to act as potent adjuvants, this activity has not been specifically demonstrated for Saponin C. General reviews on plant saponins indicate their potential to modulate the immune system by activating various immune cells, including T lymphocytes, and stimulating the production of cytokines that can drive Th1 responses nih.govresearchgate.netnih.govmdpi.com. However, compound-specific data for Saponin C is not available.
Modulation of Lymphocyte Function
Specific studies on the modulation of lymphocyte function by Saponin C from Liriope muscari are lacking. However, research on other saponins from the same plant has provided some insights into their potential effects on lymphocytes. For example, a ruscogenin glycoside, designated Lm-3, also isolated from Liriope muscari, has been shown to inhibit the adhesion of lymphocytes to the extracellular matrix nih.gov. Another saponin from this plant, known as DT-13, has been reported to improve immunological liver injury by inducing dysfunction in liver-infiltrating lymphocytes nih.gov. These findings suggest that saponins from Liriope muscari can influence lymphocyte behavior, although the direct effects of Saponin C on lymphocyte proliferation, differentiation, or effector functions have not been investigated.
Structure Activity Relationship Sar Studies of Saponin C
Influence of Aglycone Moiety Stereochemistry and Substituents
The aglycone, or non-sugar, portion of saponins (B1172615) forms the foundational scaffold upon which their biological activities are built. nih.gov In steroidal saponins like Saponin (B1150181) C, the stereochemistry and the nature of substituents on this steroidal backbone are critical determinants of their efficacy. nih.gov The specific arrangement of atoms in three-dimensional space can profoundly impact how the molecule interacts with biological targets.
Role of C-25 Configuration on Biological Activity
A pivotal aspect of the aglycone's stereochemistry in many steroidal saponins is the configuration at the C-25 position. Research on various steroidal saponins isolated from Liriope muscari has highlighted the significance of this chiral center. rsc.orgresearchgate.net For instance, studies comparing saponins with (25S) and (25R) configurations have demonstrated that this subtle structural difference can lead to significant variations in cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net
A study on novel steroidal saponins from Liriope muscari revealed that compounds with a (25S)-ruscogenin aglycone exhibited potent cytotoxic effects. researchgate.net This suggests that the spatial orientation of the methyl group at C-25 plays a crucial role in the molecule's ability to interact with its cellular targets, thereby influencing its biological response. The precise nature of this interaction is a subject of ongoing investigation, but it underscores the principle that minor stereochemical changes can have major pharmacological consequences.
Significance of Sugar Chain Composition, Sequence, and Linkages
The number and type of sugar units can influence properties such as water solubility, membrane permeability, and the ability to interact with specific receptors. researchgate.netwjpsonline.com For Saponin C and its analogues, the oligosaccharide chains attached at various positions of the aglycone are crucial for their activity. The sequence and linkages of sugars like glucose, xylose, and rhamnose can dramatically alter the molecule's shape and polarity, thereby affecting its ability to bind to target proteins or disrupt cell membranes. nih.govnih.gov
Impact of Specific Functional Groups and Derivatization
The presence of specific functional groups on both the aglycone and the sugar moieties can fine-tune the biological activity of saponins. nih.gov Hydroxyl (-OH), carboxyl (-COOH), and acetyl groups, among others, can influence the molecule's polarity, reactivity, and ability to form hydrogen bonds with biological targets. nih.gov
Derivatization, the chemical modification of these functional groups, is a powerful tool in SAR studies. nih.gov For instance, the acetylation of hydroxyl groups on the sugar residues of some saponins has been shown to enhance their bioactivity. nih.gov Conversely, the removal or modification of certain functional groups can lead to a decrease or complete loss of activity. This highlights the importance of these specific chemical features in the interaction between the saponin and its biological target.
Table 1: Impact of Functional Group Derivatization on Saponin Activity (Illustrative Examples)
| Parent Saponin | Modification | Effect on Biological Activity |
| Diosgenyl Saponin | N-alkylation of 2-amino-2-deoxy-β-D-glucopyranoside | Increased activity against Gram-positive bacteria and Aspergillus niger nih.gov |
| Quillaja Saponins (QS-21 based) | Derivatization on glucuronic acid (terminal carboxylic acid or monosaccharide modification) | Improved adjuvanticity nih.gov |
| SBF-1 | Addition of 2-acylamine xylose residues at C22 | Up to 40-fold increased cytotoxicity to Jurkat and MDA-MB-231 cancer cells nih.gov |
Correlation between Structural Features and Mechanistic Pathways
The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its underlying mechanism of action. For Saponin C, its cytotoxic effects are believed to be mediated through its interaction with cell membranes and the induction of apoptosis. rsc.org
The amphiphilic nature of saponins, arising from the combination of a lipophilic aglycone and a hydrophilic sugar chain, is key to their membrane-permeabilizing effects. nih.gov The specific structure of the aglycone and the attached sugar chains determines how effectively the saponin can insert into and disrupt the lipid bilayer of cell membranes. nih.govresearchgate.net Furthermore, specific structural motifs within the saponin molecule may be responsible for triggering intracellular signaling cascades that lead to programmed cell death. For instance, the conformation of the carbohydrate moiety has been shown to be a strong determinant of antitumor activity in some saponins. nih.gov
Ecological Roles and Applications in Plant Defense
Deterrent and Insecticidal Activities Against Herbivores
In addition to microbial pathogens, plants face threats from herbivores. Liriope muscari has developed chemical defenses that include deterrent and toxic compounds to ward off insect pests. nih.govresearchgate.net Slugs and snails are noted pests of liriope, and the presence of saponins (B1172615) likely contributes to the plant's defense against them. thespruce.com
Saponins are well-documented as feeding deterrents for a wide range of insects. nih.gov Their bitter taste and ability to interfere with digestion can make plants unpalatable to herbivores. amazonaws.com For specialist herbivores that have adapted to the primary chemical defenses of their host plants, the presence of saponins can serve as a secondary line of defense that they are not equipped to handle. nih.gov For example, the diamondback moth (Plutella xylostella) is a specialist on cruciferous plants and is attracted to their glucosinolates. However, it is deterred by plants in the Barbarea genus that also produce triterpenoid (B12794562) saponins. nih.gov While specific studies on Saponin (B1150181) C as a feeding deterrent are not available, the general role of saponins in this capacity is a fundamental aspect of plant defense. researchgate.net
Beyond deterrence, saponins exhibit direct insecticidal activity. amazonaws.comresearchgate.net The toxicity of saponins to insects is primarily due to their interaction with cholesterol in the insect's cell membranes. amazonaws.com This can lead to the disruption of midgut epithelial cells, causing what is known as enterotoxicity. mdpi.com Furthermore, this interaction can interfere with the synthesis of ecdysteroids, which are vital insect molting hormones, thereby disrupting the insect's growth and development. amazonaws.com Studies on the essential oil of Liriope muscari have demonstrated potent contact toxicity and repellency against several stored-product insect pests, including the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne). nih.govresearchgate.net Although this activity is attributed to the essential oil as a whole, it highlights the insecticidal potential of the chemical constituents of Liriope muscari.
| Insect Pest | Observed Effect of Saponins/Liriope Extracts | Reference |
| Spodoptera littoralis (Cotton leafworm) | Cumulative mortality of 90% at larval and nymphal stages | amazonaws.com |
| Leptinotarsa decemlineata (Colorado potato beetle) | Toxic to larvae | amazonaws.com |
| Tribolium castaneum (Red flour beetle) | Contact toxicity (LD₅₀ of 13.36 µ g/adult ) by essential oil | nih.govresearchgate.net |
| Lasioderma serricorne (Cigarette beetle) | Contact toxicity (LD₅₀ of 11.28 µ g/adult ) by essential oil | nih.govresearchgate.net |
| Plutella xylostella (Diamondback moth) | Toxic and acts as a feeding deterrent | nih.gov |
Nematicidal Properties
Saponins, a diverse group of secondary metabolites found in many plants, are known for their wide range of biological activities, including defense against herbivores and pathogens. nih.govmdpi.com Their effects on nematodes, microscopic roundworms that can be parasitic to plants, are of significant interest for potential applications in agriculture. nih.gov The nematicidal activity of saponins is often attributed to their interaction with cell membranes, leading to changes in permeability and subsequent cell lysis. nih.gov
While research on the specific nematicidal properties of Saponin C from Liriope muscari is not extensively detailed in the provided search results, the broader class of saponins has demonstrated notable effects against various plant-parasitic nematodes. nih.gov For instance, saponins have been shown to affect the motility of juvenile nematodes and the viability of eggs in root-knot nematodes such as Meloidogyne incognita and M. javanica. nih.gov Saponin-rich extracts from other plants, like Quillaja saponaria, have also exhibited significant nematicidal effects on nematodes such as the dagger nematode (Xiphinema index) and the root lesion nematode (Pratylenchus thornei). nih.gov
The mechanism of action is believed to involve the disruption of the nematode's cuticle and cell membranes. nih.govmdpi.com Saponins can form complexes with cholesterol in the cell membranes, leading to the formation of pores and a loss of membrane integrity, ultimately causing the death of the nematode. nih.gov This disruption can also interfere with crucial physiological processes such as molting and nutrient uptake. mdpi.com
The table below summarizes the nematicidal activity of saponins from various plant sources against different nematode species, illustrating the general potential of this class of compounds.
| Plant Source | Saponin Type | Target Nematode(s) | Observed Effect |
| Medicago sativa | Triterpenoid Saponins | Meloidogyne incognita | Inhibition of juvenile motility and egg hatching. nih.gov |
| Quillaja saponaria | Triterpenoid Saponins | Meloidogyne incognita, Xiphinema index, Pratylenchus thornei | Significant nematicidal effects. nih.gov |
| Various Medicago Species | Saponin Mixtures | Meloidogyne incognita, Xiphinema index, Globodera rostochiensis | Varied levels of nematicidal activity. nih.gov |
Given that Saponin C is a steroidal saponin from Liriope muscari, it is plausible that it contributes to the plant's defense against nematode attacks through similar mechanisms. rsc.orgbiosynth.com However, specific studies quantifying the nematicidal efficacy of purified Saponin C are needed to confirm this hypothesis.
Distribution and Accumulation of Saponin C within Liriope muscari
The concentration and location of defensive compounds like saponins within a plant are crucial for their ecological function. In Liriope muscari, steroidal saponins, including Saponin C, are significant active constituents. nih.govresearchgate.net
Research has shown that the roots of Liriope muscari are a primary site for the isolation of various steroidal saponins. rsc.orgresearchgate.net A study involving the transcriptome sequencing of Liriope muscari leaves and roots aimed to understand the molecular mechanisms behind the accumulation of these compounds. nih.gov This research identified numerous enzymes and transcription factors involved in the synthesis of steroidal saponins, indicating active production and accumulation in these tissues. nih.gov
Differential gene expression analysis between the leaves and roots revealed that 34 differentially expressed genes, coding for 15 metabolic enzymes, were associated with steroidal saponin synthesis. nih.gov This suggests that both the roots and leaves are involved in the production and storage of these defensive compounds, although the relative concentrations may vary. The presence of a higher number of differentially expressed genes related to saponin synthesis in one tissue over another could indicate a higher accumulation in that part of the plant.
The table below outlines the key findings regarding the distribution and synthesis of steroidal saponins in Liriope muscari.
| Plant Part | Key Findings |
| Roots | A primary source for the isolation of numerous novel and known steroidal saponins. rsc.orgresearchgate.net |
| Leaves & Roots | Both tissues show active synthesis of steroidal saponins, as indicated by transcriptome analysis. nih.gov |
| Leaves & Roots | Differential expression of 34 genes related to saponin synthesis identified between these parts. nih.gov |
The accumulation of Saponin C and other related saponins in the roots is a common plant defense strategy, creating a chemical barrier against soil-borne pests and pathogens like nematodes. The presence of these compounds in the leaves also provides protection against foliar herbivores. nih.gov Further quantitative studies are necessary to determine the precise concentrations of Saponin C in different tissues of Liriope muscari and how these levels might change in response to environmental stressors such as nematode infestation.
Future Research Perspectives and Biotechnological Potential
Further Elucidation of Undiscovered Signaling Pathways
While preliminary studies have indicated that Saponin (B1150181) C and related compounds from Liriope muscari possess biological activities, the precise molecular and cellular signaling pathways governing these effects remain largely to be discovered. Current research indicates that saponins (B1172615) from the plant can induce autophagy and exhibit antithrombotic properties. selleckchem.com However, a comprehensive understanding is still lacking.
Future research is anticipated to delve into the intricate signaling cascades modulated by Saponin C. Transcriptome sequencing of Liriope muscari has already begun to uncover the molecular machinery behind the biosynthesis of steroidal saponins within the plant itself. nih.gov This research identified 31 enzymes, such as AACT, CAS, DXS, and DXR, involved in saponin synthesis. nih.gov Furthermore, it predicted the involvement of eight key transcription factors (including GAI, PIF4, PIL6, and ERF8) that likely regulate saponin accumulation in response to environmental cues like drought and abscisic acid. nih.gov Understanding these native biosynthetic pathways can provide crucial insights into the compound's structure and potential biological interactions, paving the way for targeted investigations into its effects on human or microbial cell signaling. The diverse biological activities noted across different steroidal saponins suggest a complex interaction with multiple cellular targets, which requires further definition. researchgate.net
Exploration of Synthetic Analogs for Enhanced Biological Efficacy
The structural complexity of Saponin C offers a rich scaffold for chemical modification. Studies on various novel steroidal saponins isolated from Liriope muscari have demonstrated that even minor structural variations can lead to significant differences in biological activity, such as cytotoxicity against various cancer cell lines. researchgate.netrsc.org This inherent structure-activity relationship is a strong rationale for the exploration of synthetic analogs.
Future research will likely focus on the semi-synthesis or total synthesis of Saponin C analogs. The goal of such synthetic programs would be to create novel molecules with enhanced potency, greater selectivity for specific biological targets, or improved pharmacokinetic properties. By modifying the aglycone core or the attached sugar moieties, researchers can systematically probe the structural requirements for its biological effects. This approach could lead to the development of lead compounds for new therapeutic agents with optimized efficacy.
Potential for Developing Sustainable Agrochemicals (e.g., Biocides, Natural Pesticides)
The plant kingdom is a vast source of compounds for sustainable agriculture, and saponins are known for their defensive roles in plants. Saponins as a class have demonstrated a range of biocidal activities, including molluscicidal, anti-yeast, and antifungal properties. hebmu.edu.cn This suggests a strong potential for their use in agrochemical formulations.
Specifically concerning Liriope muscari, research has shown that essential oils from its aerial parts exhibit significant insecticidal and repellent activity against stored product insects. researchgate.net While the primary active components in that study were identified as methyl eugenol (B1671780) and safrole, it highlights the plant's capacity to produce protective phytochemicals. researchgate.net Given that saponins are a major class of compounds in the roots of Liriope muscari, future investigations are warranted to assess the specific pesticidal or biocidal properties of Saponin C and other saponin-rich extracts from the plant. Developing natural pesticides from this source could offer a biodegradable and more environmentally benign alternative to synthetic chemicals.
Role as a Research Standard and Analytical Reference Compound
The advancement of research into any natural product relies heavily on the availability of pure, well-characterized reference materials. Saponin C from Liriope muscari serves as a crucial analytical standard for quality control and research purposes. sigmaaldrich.comsigmaaldrich.combiosynth.com It is commercially available as a high-purity (≥95.0%) primary reference substance. sigmaaldrich.com
Its role as a reference standard is vital for the accurate identification and quantification of steroidal saponins in crude extracts of Liriope muscari and in traditional Chinese medicine preparations. nih.gov The chemical complexity and the presence of numerous similar isomers in the plant make analysis challenging; therefore, a reliable standard like Saponin C is indispensable for ensuring the consistency, reproducibility, and validity of experimental results. nih.gov This enables researchers to correlate specific biological activities with the presence and concentration of a known compound, thereby advancing the collective understanding of the plant's phytochemistry.
Data on Future Research Directions
Mentioned Compounds
Q & A
Q. What strategies mitigate variability in Saponin C content due to plant genetic diversity?
- Methodological Answer : Use TRAP (Target Region Amplification Polymorphism) markers to screen L. muscari populations for high saponin-yielding genotypes. Correlate genetic diversity indices (e.g., PIC values) with HPLC-quantified saponin content to select optimal cultivars .
Notes for Methodological Rigor
- Standardization : Always report CAS 130551-41-6 and molecular formula (C₄₄H₇₀O₁₇) to avoid ambiguity .
- Data Reproducibility : Include detailed protocols for extraction, purification, and bioassays to enable cross-study validation .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
